[3-(Isopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid
CAS No.:
Cat. No.: VC13464542
Molecular Formula: C10H20N2O2
Molecular Weight: 200.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H20N2O2 |
|---|---|
| Molecular Weight | 200.28 g/mol |
| IUPAC Name | 2-[3-[methyl(propan-2-yl)amino]pyrrolidin-1-yl]acetic acid |
| Standard InChI | InChI=1S/C10H20N2O2/c1-8(2)11(3)9-4-5-12(6-9)7-10(13)14/h8-9H,4-7H2,1-3H3,(H,13,14) |
| Standard InChI Key | PIOZPULJWOAZBI-UHFFFAOYSA-N |
| SMILES | CC(C)N(C)C1CCN(C1)CC(=O)O |
| Canonical SMILES | CC(C)N(C)C1CCN(C1)CC(=O)O |
Introduction
Structural and Physicochemical Properties
[3-(Isopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid features a pyrrolidine ring substituted at the 3-position with an isopropyl-methyl-amino group and an acetic acid moiety at the 1-position . The compound’s chirality arises from the stereogenic center at the 3-position of the pyrrolidine ring, which significantly influences its biological activity . Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 200.28 g/mol | |
| Density | 1.1±0.1 g/cm³ | |
| Boiling Point | 305.9±37.0 °C at 760 mmHg | |
| LogP | 0.66 | |
| Vapor Pressure | 0.0±1.4 mmHg at 25°C | |
| Refractive Index | 1.516 |
The compound’s low LogP value suggests moderate hydrophilicity, while its boiling point and vapor pressure indicate stability under standard conditions . The acetic acid moiety enhances solubility in polar solvents, facilitating its use in aqueous reaction systems.
Synthesis and Manufacturing
The synthesis of [3-(Isopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid involves multi-step organic reactions, typically starting with the functionalization of the pyrrolidine ring. A common approach includes:
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Ring Formation: Cyclization of γ-aminobutyric acid derivatives to form the pyrrolidine backbone .
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Amination: Introduction of the isopropyl-methyl-amino group via reductive amination or nucleophilic substitution.
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Acetic Acid Conjugation: Attachment of the acetic acid moiety using carbodiimide-mediated coupling.
Recent advancements employ flow chemistry and catalytic asymmetric synthesis to enhance yield and enantiomeric purity . For instance, VulcanChem reports a 72% yield using Pd-catalyzed amination under inert conditions. Stereochemical control is critical, as the (S)-enantiomer exhibits superior binding affinity in biological systems compared to the (R)-form .
Pharmacological Applications
Anticonvulsant Activity
Derivatives of this compound have shown promise in seizure management. In murine models, analogs like 3-phenyl-2,5-dioxo-pyrrolidine-1-yl-acetic acid reduced seizure duration by 40% in the maximal electroshock test . The mechanism involves modulation of voltage-gated sodium channels, akin to established antiepileptics .
Antitumor Effects
Pyrazoline-pyrrolidine hybrids derived from this scaffold demonstrated sub-micromolar IC₅₀ values against HT29 colorectal cancer cells (0.92 μM) and MCF7 breast cancer cells (0.78 μM) . Compound S2 induced G₀/G₁ cell cycle arrest and downregulated Bcl-2, promoting apoptosis .
Antiviral Therapeutics
As a CCR5 antagonist, this compound inhibits HIV-1 entry by blocking the CCR5 co-receptor. In vitro studies revealed 90% inhibition of viral replication at 25 μM, comparable to maraviroc . Recent work highlights its potential in colorectal cancer therapy, where it reduced SW620 cell migration by 60% at 50 μM .
Biological Mechanisms and Structure-Activity Relationships (SAR)
The compound’s bioactivity stems from its interaction with cellular targets:
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Enzyme Inhibition: Binds to Bcl-2’s hydrophobic groove (Ki = 0.4 μM), disrupting anti-apoptotic signaling .
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Receptor Modulation: Allosteric inhibition of CCR5 via ionic interactions with Glu283[7.39] .
Stereochemistry profoundly impacts efficacy. The (S)-enantiomer exhibits a 5-fold higher affinity for CCR5 than the (R)-form (EC₅₀ = 25 μM vs. 125 μM) . Substituting the isopropyl group with bulkier alkyl chains (e.g., tert-butyl) enhances metabolic stability but reduces solubility.
Stereochemical Variants and Comparative Analysis
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